N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide
CAS No.:
Cat. No.: VC20033110
Molecular Formula: C25H23N3O3
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide -](/images/structure/VC20033110.png)
Specification
Molecular Formula | C25H23N3O3 |
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Molecular Weight | 413.5 g/mol |
IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide |
Standard InChI | InChI=1S/C25H23N3O3/c1-30-23-10-9-17(14-24(23)31-2)11-13-27-25(29)20-15-22(18-6-5-12-26-16-18)28-21-8-4-3-7-19(20)21/h3-10,12,14-16H,11,13H2,1-2H3,(H,27,29) |
Standard InChI Key | LUHSWFNZWIVUIX-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)OC |
Introduction
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound characterized by its complex structure and potential biological activity. This compound is part of the quinoline-4-carboxamide family, which has been studied for various pharmaceutical applications, including antimalarial and anticancer properties.
Synthesis
The synthesis of quinoline-4-carboxamides typically involves multi-step reactions starting from quinoline derivatives. For N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide:
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Step 1: Quinoline derivatives are functionalized at the 4-position using carboxylic acid derivatives or activated intermediates like acid chlorides.
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Step 2: The amide bond is formed by reacting the carboxylic acid derivative with a pyridinylamine.
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Step 3: The final substitution involves introducing the 3,4-dimethoxyphenylethyl group via reductive amination or alkylation.
Biological Activity
Quinoline-based compounds have demonstrated significant pharmacological potential:
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Antimalarial Activity: Quinoline-4-carboxamides have shown efficacy against Plasmodium falciparum, targeting translation elongation factor 2 (PfEF2), which is critical for protein synthesis .
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Anticancer Potential: Quinoline derivatives are known to exhibit cytotoxicity against various cancer cell lines by interfering with DNA replication and repair mechanisms.
While specific biological data for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is not readily available, its structural similarity to other active quinolines suggests it may possess similar properties.
Mechanism of Action
Compounds in this class often act by:
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Binding to critical enzymes or receptors (e.g., PfEF2 in malaria).
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Inhibiting nucleic acid synthesis or disrupting cellular signaling pathways in cancer cells.
Applications and Future Directions
This compound's structural framework makes it a promising candidate for:
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Drug Development: Optimization for antimalarial or anticancer applications.
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Chemical Probes: Studying protein-ligand interactions in biological pathways.
Further research should focus on improving its pharmacokinetic profile and conducting in vivo efficacy studies.
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